3-(3-Chloro-4-fluorophenyl)benzonitrile 3-(3-Chloro-4-fluorophenyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1365272-66-7
VCID: VC0090117
InChI: InChI=1S/C13H7ClFN/c14-12-7-11(4-5-13(12)15)10-3-1-2-9(6-10)8-16/h1-7H
SMILES: C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)Cl)C#N
Molecular Formula: C13H7ClFN
Molecular Weight: 231.654

3-(3-Chloro-4-fluorophenyl)benzonitrile

CAS No.: 1365272-66-7

Cat. No.: VC0090117

Molecular Formula: C13H7ClFN

Molecular Weight: 231.654

* For research use only. Not for human or veterinary use.

3-(3-Chloro-4-fluorophenyl)benzonitrile - 1365272-66-7

Specification

CAS No. 1365272-66-7
Molecular Formula C13H7ClFN
Molecular Weight 231.654
IUPAC Name 3-(3-chloro-4-fluorophenyl)benzonitrile
Standard InChI InChI=1S/C13H7ClFN/c14-12-7-11(4-5-13(12)15)10-3-1-2-9(6-10)8-16/h1-7H
Standard InChI Key HSHQJPCMYPHEFP-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)Cl)C#N

Introduction

3-(3-Chloro-4-fluorophenyl)benzonitrile is a halogen-substituted aromatic compound with potential applications in chemical synthesis, materials science, and pharmaceutical research. Its molecular structure features a biphenyl core substituted with chlorine, fluorine, and a nitrile group, making it a versatile intermediate in organic chemistry.

Structural Features

3-(3-Chloro-4-fluorophenyl)benzonitrile consists of:

  • A biphenyl framework.

  • A nitrile group (CN-C \equiv N) at the meta position on one phenyl ring.

  • Chlorine and fluorine substituents on the other phenyl ring.

These features impart unique electronic properties, influencing its behavior in reactions such as nucleophilic aromatic substitution and cross-coupling.

Synthesis Pathways

The compound can be synthesized through halogenation and nitrile functionalization of biphenyl derivatives:

  • Halogenation: The introduction of chlorine and fluorine on the aromatic ring is typically achieved via electrophilic substitution using reagents like Cl2Cl_2, F2F_2, or their derivatives.

  • Nitrile Introduction: A Sandmeyer reaction or cyanation using copper(I) cyanide can yield the benzonitrile group.

Applications

  • Pharmaceuticals:

    • Halogenated aromatics like this compound serve as intermediates for synthesizing drugs with antimicrobial or anti-inflammatory properties.

    • The nitrile group enhances bioavailability and metabolic stability.

  • Materials Science:

    • Its rigid biphenyl structure can be used in designing liquid crystals or polymers with specific optical properties.

  • Organic Synthesis:

    • It acts as a precursor for further functionalized derivatives due to its reactive halogen and nitrile groups.

Analytical Data

The compound's identity and purity are confirmed through:

  • NMR Spectroscopy (Proton and Carbon):

    • Distinct chemical shifts for aromatic protons and carbon atoms.

    • Signals corresponding to the nitrile carbon at ~120–130 ppm.

  • Mass Spectrometry:

    • Molecular ion peak at m/z=231m/z = 231, consistent with its molecular weight.

  • IR Spectroscopy:

    • Strong absorption band near 2200cm12200 \, \text{cm}^{-1} due to the nitrile group (CN-C \equiv N).

  • X-ray Crystallography:

    • Provides detailed structural information, confirming bond lengths and angles.

Toxicity and Safety

While specific toxicity data for this compound may not be readily available, general precautions include:

  • Avoid inhalation or direct skin contact due to potential irritant effects.

  • Handle in a fume hood with appropriate personal protective equipment (PPE).

Future Research Directions

Potential areas of study include:

  • Exploring its role as a building block in synthesizing biologically active molecules.

  • Investigating its electronic properties for use in optoelectronic materials.

  • Studying its reactivity in metal-catalyzed cross-coupling reactions.

This comprehensive overview highlights the significance of 3-(3-Chloro-4-fluorophenyl)benzonitrile, emphasizing its structural features, synthesis, applications, and analytical characterization. Further research could unlock new applications in diverse scientific fields.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator